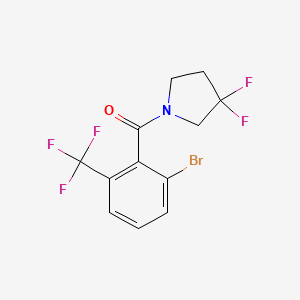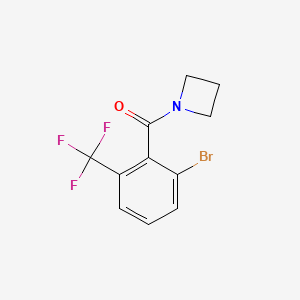
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene is an organic compound that belongs to the class of aromatic bromides It features a bromine atom attached to a benzene ring, which is further substituted with a cyclohexylmethoxy group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclohexylmethoxy and vinyl groups. One common method is the bromination of 1-(cyclohexylmethoxy)-4-vinylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The vinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Reagents like sodium ethoxide or potassium tert-butoxide are used under high temperatures.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield a hydroxyl-substituted product.
Elimination: The major product is typically an alkene formed by the removal of the bromine atom and a hydrogen atom.
Oxidation: Oxidation of the vinyl group can lead to the formation of epoxides or diols.
Scientific Research Applications
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of brominated aromatic compounds with biological molecules.
Industry: Used in the production of advanced materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene depends on its interaction with other molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo polymerization or addition reactions. The cyclohexylmethoxy group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(methoxy)-4-vinylbenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-Bromo-1-(cyclohexylmethoxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
2-Chloro-1-(cyclohexylmethoxy)-4-vinylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene is unique due to the combination of the bromine atom, cyclohexylmethoxy group, and vinyl group. This combination imparts specific chemical properties, such as reactivity towards nucleophiles and the ability to undergo polymerization reactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-4-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h2,8-10,13H,1,3-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIYUJTXNUBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














